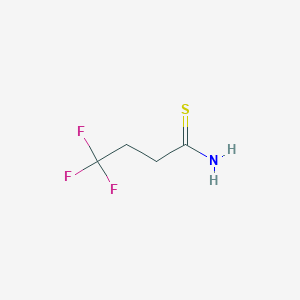
4,4,4-Trifluorobutanethioamide
概要
説明
4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula of C4H6F3NS . It has a molecular weight of 157.16 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4,4-Trifluorobutanethioamide is 1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) and the InChI key is QSVASTDIGBZAPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutanethioamide is a powder that is stored at 4 degrees Celsius .科学的研究の応用
1. Asymmetric Synthesis
4,4,4-Trifluorobutanethioamide is utilized in the asymmetric synthesis of amino acids. An example is the synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction (Soloshonok et al., 2006).
2. Catalysis in Alkylation
Trifluorobutanethioamide derivatives are used in catalytic processes. For instance, triflic acid, in combination with trifluoroethanol, is used in the alkylation of isobutane and butene, showing high selectivity and efficiency (Ren et al., 2012).
3. Chemical Synthesis and Evaluation
In chemical synthesis, libraries of compounds like 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides are synthesized starting from trifluorobutanethioamide derivatives, showing the versatility of these compounds in generating diverse chemical libraries (Donohue et al., 2002).
4. Synthesis and Applications in Organic Chemistry
Triflamides, including derivatives of trifluorobutanethioamide, are significant in various organic reactions due to their chemical properties like high NH-acidity and electron-withdrawing nature. They are used in reactions like cycloaddition, Friedel–Crafts reactions, and more (Moskalik & Astakhova, 2022).
5. Use in Photopolymerization Monitoring
Derivatives of trifluorobutanethioamide, such as 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, are used as fluorescent probes in monitoring photopolymerization processes, demonstrating their utility in real-time monitoring of chemical processes (Ortyl et al., 2014).
6. Structural Studies and Hydrogenation
Trifluorobutanethioamide derivatives are subjects of structural chemistry studies. For example, the hydrogenation of specific derivatives and their analysis via X-ray diffraction provides insight into their molecular structures (Glaser et al., 1994).
Safety and Hazards
特性
IUPAC Name |
4,4,4-trifluorobutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVASTDIGBZAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanethioamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)
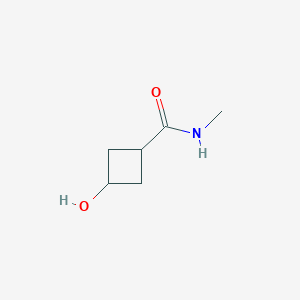

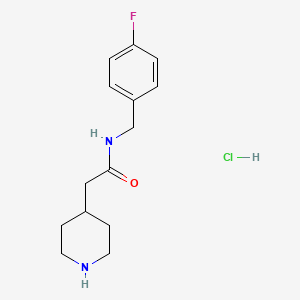
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
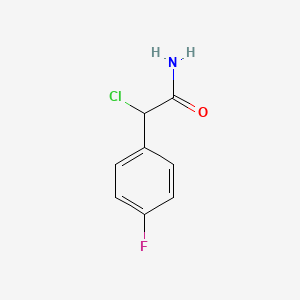
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)



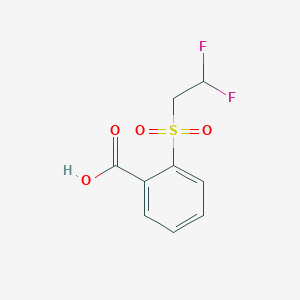

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)